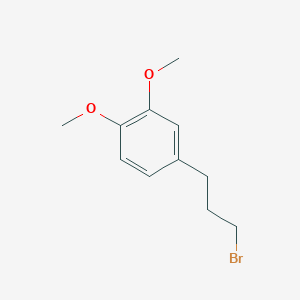![molecular formula C7H9ClF3N3 B2832482 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride CAS No. 1358784-11-8](/img/structure/B2832482.png)
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyrazine core. This compound is of interest in various fields of research, including medicinal chemistry, due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as imidazo[1,5-a]pyrazine derivatives and trifluoromethylating agents.
Reaction Conditions: The trifluoromethylation reaction is often carried out under acidic conditions, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the formation of the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols
Reduction Products: Alcohols or amines
Substitution Products: Various substituted imidazo[1,5-a]pyrazines
作用机制
Target of Action
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a pharmaceutical intermediate used in the synthesis of Sitagliptin , a novel antidiabetic drug . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor , which means that the primary target of this compound is the DPP-4 enzyme. This enzyme plays a crucial role in glucose metabolism by deactivating incretin hormones, which stimulate insulin secretion in response to meals .
Mode of Action
As a DPP-4 inhibitor, Sitagliptin prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, which in turn helps to regulate blood glucose levels .
Biochemical Pathways
The action of Sitagliptin on the DPP-4 enzyme affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-4, Sitagliptin prolongs the action of incretin hormones, enhancing the secretion of insulin and suppressing the release of glucagon. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Pharmacokinetics
Sitagliptin is rapidly absorbed after oral administration and has a half-life that allows for once-daily dosing .
Result of Action
The result of the action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, through its role in the synthesis of Sitagliptin, is the regulation of blood glucose levels . By increasing insulin secretion and decreasing glucagon release, it helps to lower blood glucose levels, making it an effective treatment for type 2 diabetes .
Action Environment
The action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, and by extension Sitagliptin, can be influenced by various environmental factors. Additionally, factors such as pH levels and temperature can affect the stability of the compound .
科学研究应用
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets and pathways.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules in organic synthesis.
Industry: It is used in the development of agrochemicals and materials due to its unique chemical properties.
相似化合物的比较
Imidazo[1,5-a]pyrazine derivatives: These compounds share a similar core structure but lack the trifluoromethyl group.
Trifluoromethylated benzene derivatives: These compounds have a trifluoromethyl group attached to a benzene ring, differing in the core structure.
Uniqueness: 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride is unique due to the combination of the trifluoromethyl group and the imidazo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6;/h4,11H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZQOTCIQIQNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C(F)(F)F)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
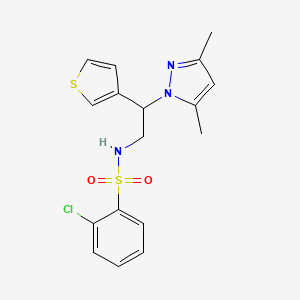
![5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2832401.png)

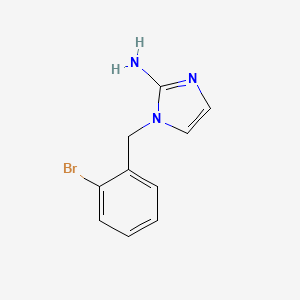
![N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B2832404.png)

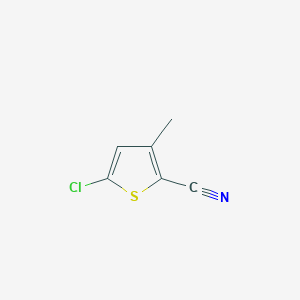

![2-methylpropyl N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B2832411.png)
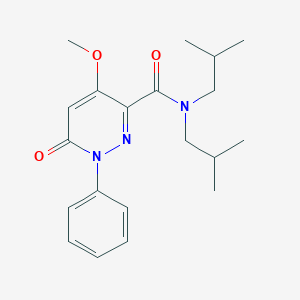
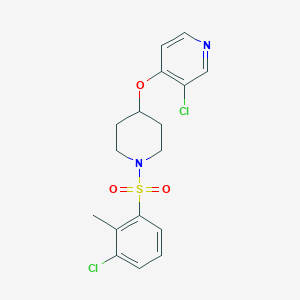
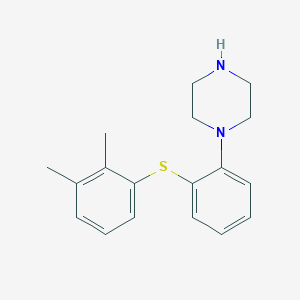
![N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832418.png)
